

3-Methyloxindole: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Methyloxindole

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This technical guide provides an in-depth overview of **3-Methyloxindole**, a significant heterocyclic compound pertinent to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, synthesis, biological relevance, and applications, with a focus on quantitative data, experimental methodologies, and pathway visualizations.

Core Chemical Identifiers and Properties

3-Methyloxindole, a derivative of oxindole, is a well-characterized organic compound. Its fundamental chemical identifiers and properties are summarized below for clarity and easy reference.

Property	Value	Citation(s)
CAS Number	1504-06-9	[1][2][3]
IUPAC Name	3-methyl-1,3-dihydroindol-2-one	[4]
Molecular Formula	C ₉ H ₉ NO	[1][3]
Molecular Weight	147.17 g/mol	[4]
Synonyms	3-Methyl-2-indolinone, 3-Methyl-2-oxindole	[4]

Synthesis of 3-Methyloxindole

While various methods exist for the synthesis of the broader oxindole scaffold, a common and effective approach for synthesizing 3-substituted oxindoles like **3-methyloxindole** often starts from isatin or its derivatives. A general plausible synthetic route is outlined below.

Experimental Protocol: Synthesis from Isatin (A Representative Method)

This protocol describes a general method for the alkylation of an oxindole precursor, which can be adapted for the synthesis of **3-methyloxindole**.

Materials:

- Isatin
- Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
- Strong base (e.g., Sodium hydride, Potassium carbonate)
- Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
- Reducing agent (e.g., Hydrazine hydrate)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Organic extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

- N-Protection of Isatin (Optional but recommended): To a solution of isatin in an appropriate anhydrous solvent, add a suitable protecting group for the nitrogen atom. This prevents side reactions at the nitrogen.
- Reaction with a Methylating Agent: The synthesis of **3-methyloxindole** can be approached through the methylation of an appropriate oxindole precursor. One conceptual strategy involves the careful methylation of the enolate of oxindole. However, direct methylation can be challenging due to competing N-alkylation and dialkylation. A more controlled synthesis might involve the use of a pre-functionalized precursor.
- Reduction of the Carbonyl Group: A common route to 3-substituted oxindoles involves the reduction of a corresponding isatin derivative. For the synthesis of **3-methyloxindole**, one could envision a multi-step process starting from a precursor like 3-hydroxy-3-methyloxindole, which can be synthesized from isatin.
- Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure **3-methyloxindole**.

It is important to note that while general methods for oxindole synthesis are well-established, a specific, detailed, and universally optimized protocol for **3-methyloxindole** was not explicitly found in the reviewed literature. The above protocol is a generalized representation based on common organic synthesis techniques for this class of compounds.

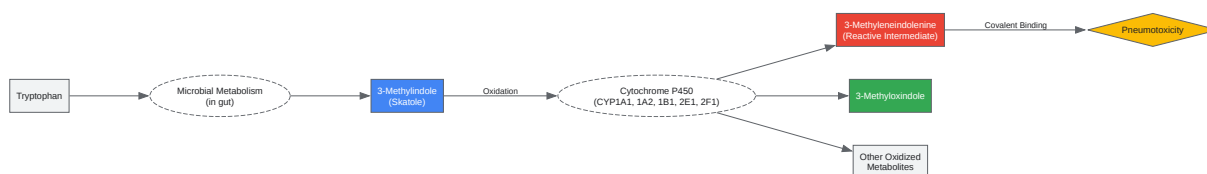
Biological Significance and Metabolic Pathways

3-Methyloxindole is a significant metabolite of 3-methylindole (commonly known as skatole), a compound produced by the microbial degradation of tryptophan in the gastrointestinal tract.[5] [6] The metabolism of 3-methylindole is of considerable interest due to its association with pneumotoxicity in various animal species.

The bioactivation of 3-methylindole is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and lungs.[7] This metabolic process leads to the formation of reactive intermediates, which are implicated in cellular damage. **3-Methyloxindole** is one of the key products of this metabolic pathway.

The metabolic conversion of 3-methylindole involves several steps, including the formation of a highly reactive intermediate, 3-methyleneindolenine. This intermediate can covalently bind to cellular macromolecules, leading to toxicity. The formation of **3-methyloxindole** is considered a part of the detoxification pathway, although the overall metabolic process is complex and can lead to toxic outcomes.

Below is a diagram illustrating the metabolic pathway of 3-methylindole.



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Caption: Metabolic pathway of 3-methylindole to **3-methyloxindole**.

Role in Drug Discovery and Development

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Oxindole derivatives have demonstrated a wide

range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][8]

While **3-methyloxindole** itself is not a known therapeutic agent, it serves as a valuable intermediate and building block in the synthesis of more complex, biologically active molecules.[3] The strategic placement of the methyl group at the 3-position can influence the steric and electronic properties of the molecule, which can be crucial for its interaction with biological targets.

Several approved drugs and clinical candidates feature the oxindole core, highlighting the importance of this heterocyclic system in drug design. For example, Nintedanib, an inhibitor of tyrosine kinases, is an oxindole derivative used for the treatment of idiopathic pulmonary fibrosis.[9] The development of such drugs often involves the synthesis and screening of a library of substituted oxindoles, for which **3-methyloxindole** can be a key precursor.

The versatility of the oxindole ring system allows for functionalization at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The synthesis of novel oxindole derivatives continues to be an active area of research in the quest for new and improved therapeutic agents.[8][10]

Conclusion

3-Methyloxindole is a heterocyclic compound with significant relevance in both metabolic and synthetic chemistry. Its role as a metabolite of 3-methylindole provides insights into the mechanisms of xenobiotic metabolism and toxicity. Furthermore, its utility as a synthetic intermediate underscores the importance of the oxindole scaffold in modern drug discovery. This guide provides a foundational understanding of **3-methyloxindole** for researchers and professionals engaged in chemical and pharmaceutical sciences. Further research into the specific applications and biological activities of **3-methyloxindole** and its derivatives is warranted to fully explore its potential.

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